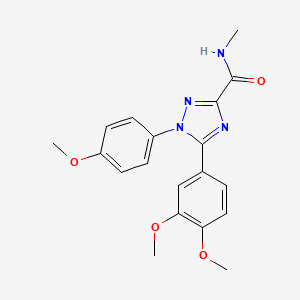![molecular formula C8H6F12NO3P B11484886 (1,1,1,3,3,3-Hexafluoro-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}propan-2-yl)methylphosphinic acid](/img/structure/B11484886.png)
(1,1,1,3,3,3-Hexafluoro-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}propan-2-yl)methylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}(METHYL)PHOSPHINIC ACID is a highly fluorinated organic compound. The presence of multiple fluorine atoms imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of {1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}(METHYL)PHOSPHINIC ACID involves multiple steps:
Starting Materials: The synthesis begins with fluorinated precursors such as hexafluoropropanol and trifluoromethyl compounds.
Reaction Conditions: The reactions typically require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production: Large-scale production involves optimizing reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques.
Chemical Reactions Analysis
{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}(METHYL)PHOSPHINIC ACID undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents: Reagents such as hydrogen peroxide, sodium borohydride, and various acids and bases are commonly used in these reactions.
Major Products: The major products depend on the type of reaction and the conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.
Scientific Research Applications
{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}(METHYL)PHOSPHINIC ACID has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring high fluorine content.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in fluorine-19 NMR spectroscopy.
Industry: The compound is used in the production of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which {1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}(METHYL)PHOSPHINIC ACID exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
When compared to other similar compounds, {1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}(METHYL)PHOSPHINIC ACID stands out due to its high fluorine content and unique chemical properties:
Similar Compounds: Other fluorinated compounds such as hexafluoropropanol and trifluoromethyl derivatives.
Uniqueness: The combination of multiple fluorine atoms and specific functional groups gives it distinct reactivity and applications.
Properties
Molecular Formula |
C8H6F12NO3P |
|---|---|
Molecular Weight |
423.09 g/mol |
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]propan-2-yl]-methylphosphinic acid |
InChI |
InChI=1S/C8H6F12NO3P/c1-25(23,24)6(7(15,16)17,8(18,19)20)21-3(22)2(4(9,10)11)5(12,13)14/h2H,1H3,(H,21,22)(H,23,24) |
InChI Key |
VXHXVDQDPYQRHD-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(furan-2-ylmethyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11484805.png)
![1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11484806.png)
![1,3,6-trimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484810.png)
![Benzeneacetic acid, alpha-[[[(6-methyl-2-pyridinyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester](/img/structure/B11484811.png)

![1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11484843.png)
![4,5-dichloro-2-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B11484854.png)
![2-hydroxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11484865.png)
![13-(3,4-dihydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11484867.png)
![1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B11484873.png)
![5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11484881.png)
![Cyclopentanecarboxamide, N-[3-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B11484883.png)
![Ethyl 4-[(4-chlorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11484888.png)
![3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11484893.png)
